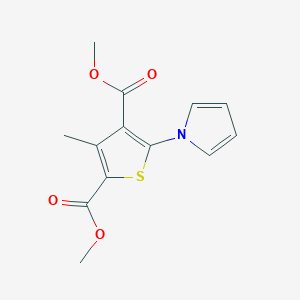![molecular formula C17H9Cl2F3N6O B7835219 1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B7835219.png)
1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE is a complex organic compound that features a combination of oxadiazole and triazole rings. These heterocyclic structures are known for their significant biological and pharmacological activities. The presence of chlorophenyl and trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide.
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and acyl chlorides .
Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates under suitable conditions to form the target compound.
Analyse Chemischer Reaktionen
1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The presence of halogen atoms (chlorine) allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly in designing new drugs with improved efficacy and stability.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The oxadiazole and triazole rings interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The presence of chlorophenyl and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE stands out due to its unique combination of oxadiazole and triazole rings. Similar compounds include:
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and antifungal activities.
1,2,3-Triazole Derivatives: Widely used in medicinal chemistry for their stability and biological activities.
Chlorophenyl and Trifluoromethyl Compounds: These groups are commonly found in pharmaceuticals and agrochemicals due to their enhanced chemical properties.
This compound’s unique structure and properties make it a valuable asset in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[3-chloro-4-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N6O/c18-9-3-1-8(2-4-9)15-24-16(29-26-15)13-14(23)28(27-25-13)10-5-6-11(12(19)7-10)17(20,21)22/h1-7H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHIDXXZLDBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methylsulfanyl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B7835153.png)
![3-[(Diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde](/img/structure/B7835157.png)
![1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B7835162.png)
![methyl 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7835177.png)

![Ethyl 3-(3,4-diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7835193.png)
![1-(3-chloro-2-methylphenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7835200.png)
![methyl 1-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7835207.png)
![8-chloro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B7835210.png)
![ethyl 4-[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B7835217.png)
![1-(3-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7835221.png)
![ethyl 4-[(2,3-dihydro-4H-1,4-benzothiazin-4-ylcarbonyl)amino]benzoate](/img/structure/B7835235.png)
![methyl {6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetate](/img/structure/B7835245.png)
![ethyl 2-{4-[(octahydro-2H-pyrido[1,2-a]pyrazin-2-ylcarbonyl)amino]phenyl}acetate](/img/structure/B7835246.png)
